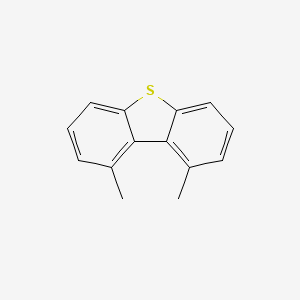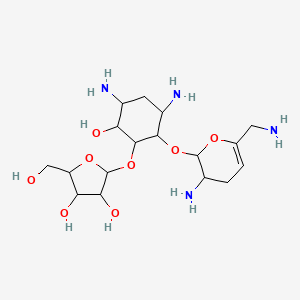
3',4'-Dideoxy-3'-eno-ribostamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Dideoxy-3’-eno-ribostamycin is an antibiotic compound produced by the strain of Streptomyces ribosidi-ficus AF-1 (PERM-P 2131). It exhibits activity against both gram-positive and gram-negative bacteria. The molecular formula of 3’,4’-Dideoxy-3’-eno-ribostamycin is C17H32N4O8, and it has a molecular weight of 420.46 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’,4’-Dideoxy-3’-eno-ribostamycin is synthesized through a fermentation process involving the strain Streptomyces ribosidi-ficus AF-1. The fermentation is carried out under controlled conditions to optimize the yield and purity of the compound. The specific reaction conditions, such as temperature, pH, and nutrient composition, are carefully monitored to ensure the successful production of 3’,4’-Dideoxy-3’-eno-ribostamycin.
Industrial Production Methods: In industrial settings, the production of 3’,4’-Dideoxy-3’-eno-ribostamycin involves large-scale fermentation processes. The fermentation broth is subjected to downstream processing, which includes extraction, purification, and crystallization steps to obtain the final product. The industrial production methods are designed to maximize efficiency and cost-effectiveness while maintaining high product quality.
Chemical Reactions Analysis
Types of Reactions: 3’,4’-Dideoxy-3’-eno-ribostamycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of 3’,4’-Dideoxy-3’-eno-ribostamycin include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products Formed: The major products formed from the chemical reactions of 3’,4’-Dideoxy-3’-eno-ribostamycin include various derivatives with enhanced antibacterial properties
Scientific Research Applications
3’,4’-Dideoxy-3’-eno-ribostamycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of antibiotics. In biology, it is investigated for its antibacterial activity and potential use in treating bacterial infections. In medicine, 3’,4’-Dideoxy-3’-eno-ribostamycin is explored for its therapeutic potential and as a lead compound for developing new antibiotics. In industry, it is utilized in the production of antibacterial agents and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 3’,4’-Dideoxy-3’-eno-ribostamycin involves binding to bacterial ribosomes and inhibiting protein synthesis. This disruption of protein synthesis leads to the death of bacterial cells. The compound targets the 30S ribosomal subunit, preventing the formation of functional ribosomes and thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3’,4’-Dideoxy-3’-eno-ribostamycin include other aminoglycoside antibiotics such as neomycin, kanamycin, and gentamicin. These compounds share structural similarities and exhibit similar mechanisms of action.
Uniqueness: What sets 3’,4’-Dideoxy-3’-eno-ribostamycin apart from other aminoglycoside antibiotics is its unique structure, which includes a 3’,4’-dideoxy-3’-eno modification. This structural modification enhances its antibacterial activity and makes it a valuable compound for further research and development.
Properties
CAS No. |
78788-31-5 |
|---|---|
Molecular Formula |
C17H32N4O8 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[3,5-diamino-2-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-hydroxycyclohexyl]oxy-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H32N4O8/c18-4-6-1-2-7(19)16(26-6)28-14-9(21)3-8(20)11(23)15(14)29-17-13(25)12(24)10(5-22)27-17/h1,7-17,22-25H,2-5,18-21H2 |
InChI Key |
HJWXBBYTSANIQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(OC(C1N)OC2C(CC(C(C2OC3C(C(C(O3)CO)O)O)O)N)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


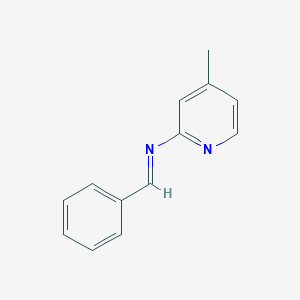
![1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea](/img/structure/B14143344.png)
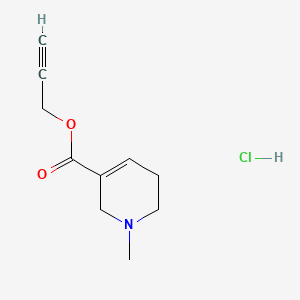
![6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14143351.png)

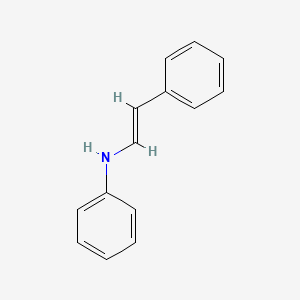
![5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B14143369.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate](/img/structure/B14143374.png)


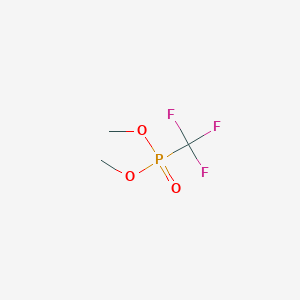
![5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine](/img/structure/B14143405.png)
